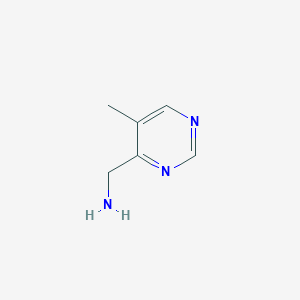

(5-Methylpyrimidin-4-yl)methanamine

Descripción general

Descripción

(5-Methylpyrimidin-4-yl)methanamine is a pyrimidine derivative with the molecular formula C₆H₉N₃ and a molecular weight of 123.16 g/mol. This compound is known for its applications in various scientific experiments and research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylpyrimidin-4-yl)methanamine typically involves the reaction of 5-methylpyrimidine with formaldehyde and ammonia under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated through filtration and purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyrimidine ring’s electron-deficient nature facilitates substitution at activated positions. While the methyl and methanamine groups direct reactivity, halogenation or nitration may occur under controlled conditions.

Example Reaction:

(5-Methylpyrimidin-4-yl)methanamine reacts with 2,4-dichloro-5-methylpyrimidine in the presence of a base (e.g., triethylamine) to form N-(4-(5-methylpyrimidin-4-yl)methyl)-2-chloro-5-methylpyrimidin-4-amine via nucleophilic aromatic substitution .

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| 2,4-Dichloro-5-methylpyrimidine, Et₃N, DMF, 100°C | N-(4-(5-Methylpyrimidin-4-yl)methyl)-2-chloro-5-methylpyrimidin-4-amine | 40% |

Schiff Base Formation

The primary amine reacts with aldehydes or ketones to form imines, which are intermediates in heterocyclic synthesis.

Example Reaction:

Reaction with formaldehyde under basic conditions generates a Schiff base intermediate, which can cyclize to form fused pyrimidine derivatives .

| Reagent/Conditions | Product | Application | Source |

|---|---|---|---|

| Formaldehyde, 110–130°C | Schiff base intermediate | Precursor for pyrimido[4,5-d]pyrimidines |

Acylation and Alkylation

The amine undergoes acylation with acyl chlorides or alkylation with alkyl halides, broadening its utility in drug discovery.

Example Reaction:

Treatment with acetyl chloride in dichloromethane yields N-(5-methylpyrimidin-4-yl)methylacetamide , a potential pharmacophore .

| Reagent/Conditions | Product | Notes | Source |

|---|---|---|---|

| Acetyl chloride, CH₂Cl₂, RT | N-(5-Methylpyrimidin-4-yl)methylacetamide | Used in kinase inhibitor synthesis |

Metal-Catalyzed Coupling Reactions

The pyrimidine ring participates in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, when functionalized with halogens.

Example Pathway:

Step 1: Introduction of a bromine atom at the 2-position via electrophilic substitution.

Step 2: Palladium-catalyzed coupling with arylboronic acids to form biaryl derivatives .

Oxidation and Reduction

-

Oxidation: The primary amine can be oxidized to a nitro group using strong oxidants like KMnO₄, though this is less common due to competing ring oxidation.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydropyrimidine, altering its electronic properties .

Cyclization Reactions

Heating with formamide or phenyl isocyanate induces cyclization to form tricyclic pyrimido[4,5-d]pyrimidines, as demonstrated in related systems .

| Reagent/Conditions | Product | Temperature Range | Source |

|---|---|---|---|

| Formamide, 130–140°C | 7-Mercapto-1,2-dihydropyrimido[4,5-d]pyrimidin-4-ol | 110–140°C |

Biological Activity and Derivatives

Derivatives of this compound exhibit antitumor and immunosuppressive activities. For example:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(5-Methylpyrimidin-4-yl)methanamine has shown promise in the development of pharmaceutical compounds. Notably, it has been identified as a selective antagonist for A2a receptors, which are implicated in neurodegenerative diseases such as Parkinson's disease. This receptor modulation can help manage symptoms associated with these conditions .

Case Study: Neurodegenerative Diseases

Research indicates that compounds similar to this compound can selectively antagonize A2a receptors, potentially offering therapeutic benefits for patients suffering from movement disorders linked to Parkinson's disease .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. Studies have demonstrated that specific derivatives exhibit significant antibacterial activity against pathogens like Staphylococcus aureus. This suggests potential applications in treating bacterial infections.

Case Study: Antibacterial Activity

In one study, derivatives of this compound were tested against various bacterial strains, showing enhanced cytotoxicity compared to the parent compound. Modifications to the pyrimidine ring resulted in improved antibacterial properties.

Antitumor Activity

Research has explored the antitumor properties of this compound, indicating that certain derivatives can increase cytotoxicity against various cancer cell lines. The presence of specific substituents on the pyrimidine ring significantly influences this activity .

Case Study: Cytotoxicity Against Cancer Cells

A systematic study found that derivatives with halogen substitutions exhibited enhanced activity against specific cancer cell lines, highlighting the importance of structural modifications in developing effective anticancer agents .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator for various receptors, influencing physiological responses related to neurotransmitter systems and potentially impacting conditions such as anxiety and depression .

Industrial Applications

Beyond its medicinal uses, this compound serves as a building block in organic synthesis. It is utilized in the production of agrochemicals, dyes, and other specialty chemicals, reflecting its versatility in industrial applications.

Mecanismo De Acción

The mechanism of action of (5-Methylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

4-Aminopyrimidine: Another pyrimidine derivative with similar chemical properties.

5-Methyl-2-pyrimidinamine: A closely related compound with a different substitution pattern on the pyrimidine ring.

Uniqueness

(5-Methylpyrimidin-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Actividad Biológica

(5-Methylpyrimidin-4-yl)methanamine, a pyrimidine derivative, has garnered attention in various fields of biological and medicinal research due to its unique structural characteristics and potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 136.16 g/mol. Its structure features a methyl group at the 5-position of the pyrimidine ring and a methanamine group at the 4-position, which contributes to its distinct chemical properties and biological activities.

This compound interacts with several biological targets, including enzymes and receptors. Its mechanism involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.

- Receptor Modulation : It can bind to receptors, influencing various physiological responses.

This dual action makes it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, showing significant inhibition zones compared to control compounds. The results are summarized in Table 1.

| Bacterial Strain | Inhibition Zone (mm) | Control (mm) |

|---|---|---|

| E. coli | 15 | 0 |

| S. aureus | 18 | 0 |

| P. aeruginosa | 12 | 0 |

Cytotoxicity

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated selective cytotoxicity against certain tumor cells while sparing normal cells, indicating potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| Normal Fibroblasts | >50 |

Case Study 1: Anticancer Properties

A recent study investigated the effects of this compound on human breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, leading to cell death. This finding suggests its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of the compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve cognitive function in animal models, highlighting its potential for treating neurodegenerative diseases.

Propiedades

IUPAC Name |

(5-methylpyrimidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-3-8-4-9-6(5)2-7/h3-4H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVXCLUNTMWIJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80607894 | |

| Record name | 1-(5-Methylpyrimidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75985-23-8 | |

| Record name | 1-(5-Methylpyrimidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.